The compound can be synthesized through specific chemical reactions involving 2-tert-butylphenol and pyrazolone precursors. It is available for purchase from chemical suppliers, indicating its relevance in research and industrial applications.
5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities. This compound can be classified under organic compounds with potential pharmaceutical applications due to its structural features.
The synthesis of 5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to enhance synthesis efficiency, allowing for better yield and scalability of production processes.
The molecular structure of 5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one consists of a pyrazolone core linked to a tert-butylphenoxy group.
Property | Value |
---|---|
CAS Number | 61190-94-1 |
Molecular Formula | C14H18N2O2 |
Molecular Weight | 246.30 g/mol |
IUPAC Name | 5-[(2-tert-butylphenoxy)methyl]-1,2-dihydropyrazol-3-one |
InChI Key | WMHMIBKTWKNRQB-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=CC=C1OCC2=CC(=O)NN2 |
5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one can undergo several types of chemical reactions:
The mechanism of action for 5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors associated with inflammatory pathways, potentially leading to reduced inflammation and pain. The precise molecular targets and pathways can vary based on the intended application.
The compound exhibits solid-state characteristics typical of pyrazolone derivatives, including stability under standard laboratory conditions.
Key chemical properties include:
Relevant analytical data includes:
5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one has potential applications in various scientific fields:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3